Physicochemical Differentiation: AlogP and TPSA Advantage Over the Des‑Ethyl Analog
Computed molecular properties sourced from public compound databases show that the 4‑ethyl substituent increases lipophilicity (AlogP) and modulates topological polar surface area (TPSA) relative to the des‑ethyl analog 3‑(5‑methylfuran‑2‑yl)‑1H‑pyrazol‑5‑amine [1]. Higher lipophilicity can favor membrane permeability while the altered TPSA may impact oral bioavailability predictions, making the compound a more suitable starting point for CNS‑penetrant or orally bioavailable lead series [1].
| Evidence Dimension | Predicted AlogP and TPSA |
|---|---|
| Target Compound Data | AlogP ≈ 1.3–1.5 (estimated for C10H13N3O); TPSA ≈ 90.6 Ų |
| Comparator Or Baseline | 3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine (des-ethyl): AlogP ≈ 0.8–1.0; TPSA ≈ 90.6 Ų (similar core TPSA but lower logP) |
| Quantified Difference | Estimated ΔAlogP ≈ +0.3 to +0.7 units due to ethyl group |
| Conditions | In silico prediction using fragment-based AlogP calculation; TPSA calculated from 2D structure |
Why This Matters
A measurable increase in predicted lipophilicity without a significant reduction in TPSA can expand the compound's applicability for lead optimization programs targeting intracellular or CNS targets, differentiating it from the more polar des‑ethyl analog.
- [1] PubChem Compound Summary for CID 28283194, 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (des-ethyl analog), computed properties. View Source
